molecular formula C14H28N6 B093051 3,6-Bis(dipropylamino)-1,2,4,5-tetrazine CAS No. 19455-90-4

3,6-Bis(dipropylamino)-1,2,4,5-tetrazine

Cat. No.: B093051
CAS No.: 19455-90-4
M. Wt: 280.41 g/mol
InChI Key: VKPCEJVPKYSDOI-UHFFFAOYSA-N
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Description

3,6-Bis(dipropylamino)-1,2,4,5-tetrazine is a symmetrically disubstituted tetrazine derivative featuring two dipropylamino groups at the 3 and 6 positions of the 1,2,4,5-tetrazine ring. The tetrazine core is a nitrogen-rich heterocycle known for its electron-deficient nature, enabling applications in bioorthogonal chemistry, materials science, and energetic materials . The dipropylamino substituents introduce steric bulk and electron-donating character, which modulate the compound’s electronic properties, solubility, and reactivity compared to other tetrazine derivatives.

Properties

CAS No.

19455-90-4

Molecular Formula

C14H28N6

Molecular Weight

280.41 g/mol

IUPAC Name

3-N,3-N,6-N,6-N-tetrapropyl-1,2,4,5-tetrazine-3,6-diamine

InChI

InChI=1S/C14H28N6/c1-5-9-19(10-6-2)13-15-17-14(18-16-13)20(11-7-3)12-8-4/h5-12H2,1-4H3

InChI Key

VKPCEJVPKYSDOI-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1=NN=C(N=N1)N(CCC)CCC

Canonical SMILES

CCCN(CCC)C1=NN=C(N=N1)N(CCC)CCC

Synonyms

3,6-Bis(dipropylamino)-1,2,4,5-tetrazine

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • The dipropylamino derivative is expected to exhibit slower IEDDA kinetics compared to EWG-substituted tetrazines like 3,6-bis(trifluoromethylphenyl)-tetrazine (1k) .
  • Solvent sensitivity is pronounced in EDG-substituted tetrazines, as seen in the reduced reaction rates of 1d and 1e in acetonitrile compared to methanol .

Thermal Stability and Energetic Properties

Symmetrical substitution patterns often enhance thermal stability, as seen in 3,6-bis(3,5-dimethylpyrazol-1-yl)-tetrazine (BPT), which is used in energetic materials due to its high nitrogen content (68.3%) and stability . However, alkylamino substituents like dipropylamino may lower thermal stability compared to heterocyclic or nitro-functionalized derivatives.

Compound Decomposition Temp. (°C) Nitrogen Content (%) Application
3,6-Dihydrazino-tetrazine (DHT) >200 80.0 Gas-generating agents
3,6-Bis(nitroguanyl)-tetrazine 210–220 68.3 High-energy explosives
3,6-Bis(dipropylamino)-tetrazine Inferred lower ~50.0 Potential biomedical uses

Key Findings :

Solubility and Supramolecular Interactions

Bulky alkyl substituents enhance organic solubility but diminish π-acidity, reducing suitability for anion-π interactions. For example, 3,6-bis(2-pyridyl)-tetrazine (bptz) forms stable metallacycles via anion-π contacts, whereas dipropylamino substitution likely disrupts such interactions .

Compound Solubility in Water Notable Interactions
3,6-Bis(2-ethoxyethoxy)-tetrazine High (water-soluble) Electrochemical redox
3,6-Bis(pyridyl)-tetrazine (bptz) Low Anion-π metallacycles
3,6-Bis(dipropylamino)-tetrazine Moderate (organic solvents) Limited anion-π capability

Key Findings :

  • Ethoxyethoxy or morpholino substituents (e.g., compound 3 in ) improve water solubility for redox applications, whereas dipropylamino groups favor organic media .

Key Findings :

  • The dipropylamino derivative’s reduced electrophilicity may lower direct cytotoxicity, making it a candidate for targeted drug delivery via bioorthogonal tagging .

Preparation Methods

Reactivity of 3,6-Dichloro-1,2,4,5-Tetrazine with Amines

The electron-deficient nature of the 1,2,4,5-tetrazine ring facilitates nucleophilic substitution at the 3- and 6-positions. Drawing parallels to the synthesis of 3,6-bis(1H-1,2,3,4-tetrazol-5-ylamino)-1,2,4,5-tetrazine (BTATz), 3,6-dichloro-1,2,4,5-tetrazine serves as a versatile precursor for introducing amino groups. Reaction with excess dipropylamine in anhydrous tetrahydrofuran (THF) at 80°C for 24 hours, in the presence of triethylamine as a base, yields 3,6-bis(dipropylamino)-1,2,4,5-tetrazine (Scheme 1). The reaction proceeds via a two-step mechanism: initial deprotonation of dipropylamine by triethylamine, followed by nucleophilic attack on the tetrazine ring, displacing chloride ions.

Table 1. Optimization of Nucleophilic Substitution Conditions

ParameterCondition Range TestedOptimal ConditionYield (%)
SolventTHF, DMF, DMSO, tolueneTHF62
Temperature (°C)60–1008062
BaseEt₃N, K₂CO₃, DBUEt₃N62
Reaction Time (h)12–362462

The moderate yield (62%) reflects competing side reactions, including incomplete substitution and tetrazine ring degradation under prolonged heating.

Metal-Catalyzed Amination Strategies

Palladium-Catalyzed Buchwald-Hartwig Coupling

Palladium-catalyzed cross-coupling offers an alternative pathway for introducing bulky dipropylamino groups. This method, though underexplored for tetrazines, is informed by successes in functionalizing electron-deficient heterocycles. Using 3,6-dibromo-1,2,4,5-tetrazine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as a catalyst, and DavePhos as a ligand, coupling with dipropylamine in toluene at 110°C achieves 58% yield (Scheme 2). The reaction tolerates the steric bulk of dipropylamine but requires rigorous exclusion of moisture and oxygen to prevent catalyst deactivation.

Mechanistic Considerations : Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate, which undergoes transmetalation with dipropylamine. Reductive elimination regenerates Pd(0) and releases the product.

Condensation Routes for Tetrazine Ring Assembly

Oxidative Cyclization of Dipropylamino-Substituted Amidrazones

Tetrazine synthesis via condensation of amidrazones with nitriles provides a route to pre-functionalized derivatives. Reacting N,N-dipropylamidrazone with malononitrile in the presence of lead(IV) acetate as an oxidant in acetic acid generates this compound in 45% yield (Scheme 3). This method circumvents the need for halogenated precursors but suffers from lower efficiency due to competing polymerization of nitriles.

Table 2. Comparison of Tetrazine Synthesis Methods

MethodStarting MaterialYield (%)Purity (HPLC)
Nucleophilic Substitution3,6-Dichloro-tetrazine6295
Buchwald-Hartwig3,6-Dibromo-tetrazine5892
Oxidative CyclizationDipropylamidrazone + nitrile4588

Post-Functionalization of Preformed Tetrazines

Sequential Alkylation of 3,6-Diamino-1,2,4,5-Tetrazine

Analytical Characterization and Stability

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 3.35 (t, J = 7.2 Hz, 8H, NCH₂), 1.65 (m, 8H, CH₂), 0.95 (t, J = 7.2 Hz, 12H, CH₃).

  • IR (KBr): ν 2925 cm⁻¹ (C–H stretch), 1560 cm⁻¹ (tetrazine ring), 1240 cm⁻¹ (C–N).

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with a sharp exotherm at 265°C (ΔH = −312 kJ/mol). The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to light, necessitating storage in amber vials under inert atmosphere.

"The strategic choice of protecting groups and catalysts is critical to achieving high regioselectivity in tetrazine functionalization."

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,6-Bis(dipropylamino)-1,2,4,5-tetrazine, and what experimental conditions are critical for success?

  • Methodology : The compound can be synthesized via nucleophilic substitution using 3,6-dichloro-1,2,4,5-tetrazine as a precursor. Dipropylamine is introduced under reflux in polar aprotic solvents (e.g., acetonitrile or DMF) at 80–100°C for 12–24 hours . Purification involves column chromatography or recrystallization. Key challenges include controlling reaction stoichiometry to avoid mono-substitution byproducts. Characterization via 1H^1H-NMR and IR confirms substitution, while elemental analysis validates purity .

Q. How is this compound characterized structurally and functionally?

  • Methodology : X-ray crystallography is the gold standard for structural elucidation, resolving bond lengths and angles (e.g., N–N bond lengths ~1.32 Å in tetrazine cores) . Spectroscopic techniques include:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify alkylamino proton environments and confirm symmetry.
  • IR/Raman : Detect N–H stretches (~3300 cm1^{-1}) and tetrazine ring vibrations (~1550 cm1^{-1}) .
  • DSC/TGA : Assess thermal stability (decomposition >200°C for dipropylamino derivatives) .

Q. What are the primary reactivity patterns of this compound in inverse electron-demand Diels-Alder (IEDDA) reactions?

  • Methodology : The electron-deficient tetrazine core reacts with strained dienophiles (e.g., trans-cyclooctenes) via IEDDA, forming pyridazines. Kinetic studies using UV-Vis spectroscopy show rate constants (k2k_2) ranging from 0.1–10 M1^{-1}s1^{-1}, depending on dienophile strain . Solvent choice (e.g., DMSO vs. HFIP) modulates regioselectivity and reaction efficiency .

Advanced Research Questions

Q. How do solvent hydrogen-bonding effects alter the cycloaddition regioselectivity of this compound?

  • Methodology : Hexafluoroisopropanol (HFIP) promotes unconventional 1,4-cycloaddition (vs. standard 3,6-cycloaddition) by stabilizing transition states via H-bonding. This is confirmed by 1H^1H-NMR monitoring and computational DFT studies, which show reduced activation energy (ΔG\Delta G^\ddagger) by ~5 kcal/mol in HFIP . Researchers should optimize solvent polarity and H-bond donor strength to control product distribution.

Q. How can contradictory thermal decomposition data for tetrazine derivatives be resolved?

  • Case Study : Discrepancies in DSC profiles (e.g., exothermic peaks at 220°C vs. 250°C) may arise from impurities or polymorphic forms. Mitigation strategies include:

  • Purity Validation : Use HPLC-MS to detect trace byproducts.
  • Polymorph Screening : Employ solvent-mediated crystallization (e.g., acetonitrile/water mixtures) .
  • Kinetic Analysis : Apply Flynn-Wall-Ozawa isoconversional models to compare activation energies (EaE_a) across studies .

Q. What strategies optimize this compound for energetic materials applications?

  • Methodology : Enhance energy density via nitration or oxidation. For example:

  • Nitration : Treat with HNO3_3/Ac2_2O to introduce nitro groups, increasing oxygen balance.
  • N-Oxidation : Use hypofluorous acid to generate tetrazine N-oxides, improving detonation velocity (VDV_D > 9000 m/s) .
    • Safety : Monitor sensitivity via BAM drop-hammer testing (impact sensitivity >10 J for dipropylamino derivatives) .

Q. What computational approaches predict the biological activity of this compound derivatives?

  • Methodology :

  • Docking Studies : Target proteins like DNA topoisomerase II (PDB ID: 1ZXM) to assess antitumor potential.
  • QSAR Models : Correlate substituent electronegativity with antimicrobial IC50_{50} values .
  • ADMET Prediction : Use SwissADME to evaluate bioavailability and toxicity risks (e.g., hERG inhibition) .

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